

GYKI-47261: A Versatile Tool for Interrogating AMPA Receptor Function

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Compound of Interest

Compound Name: GYKI-47261

Cat. No.: B1663748

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **GYKI-47261**, a non-competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document details the compound's mechanism of action, key quantitative data, and detailed protocols for its application in both in vitro and in vivo research settings. The information is intended to guide researchers in utilizing **GYKI-47261** as a tool to investigate the physiological and pathological roles of AMPA receptors.

Introduction

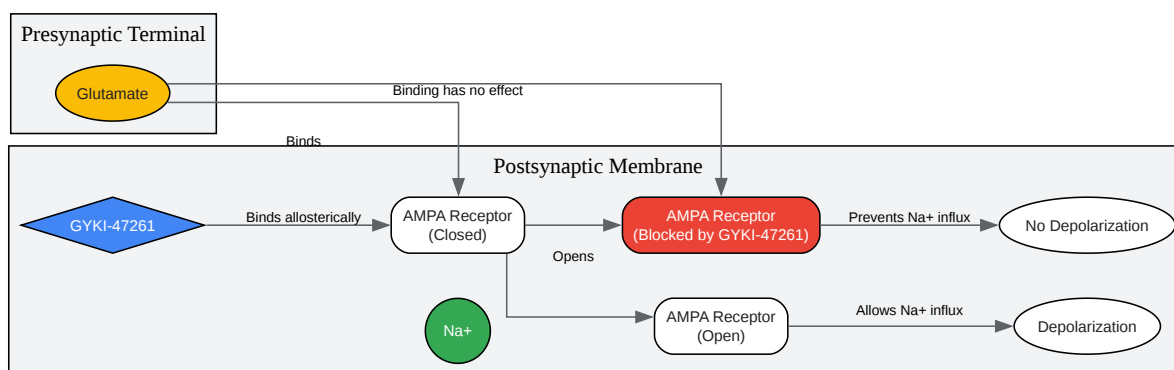
GYKI-47261 is a potent and selective non-competitive antagonist of AMPA receptors, making it an invaluable tool for studying the function of these critical ionotropic glutamate receptors.^[1] AMPA receptors mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS) and are implicated in a wide range of neurological processes, including synaptic plasticity, learning, and memory. Their dysfunction is associated with various neurological and psychiatric disorders, such as epilepsy, ischemic brain injury, and neurodegenerative diseases. **GYKI-47261**, by specifically blocking AMPA receptor function, allows for the precise dissection of their contribution to these processes.

Chemical Properties

Property	Value
Chemical Name	4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][2][3]benzodiazepin-6-benzeneamine dihydrochloride
Molecular Formula	C ₁₈ H ₁₅ ClN ₄ ·2HCl
Molecular Weight	395.71 g/mol [1]
CAS Number	1217049-32-5[1][4]
Purity	≥99% (HPLC)[1][4]
Solubility	Soluble in DMSO and water.

Mechanism of Action

GYKI-47261 is a non-competitive antagonist of AMPA receptors, meaning it does not directly compete with the endogenous agonist, glutamate, for its binding site. Instead, it binds to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents the channel from opening, even when glutamate is bound.[1] This mechanism of action provides a use-independent block of AMPA receptor function.



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Figure 1: Mechanism of action of **GYKI-47261** as a non-competitive AMPA receptor antagonist.

Quantitative Data

The following tables summarize the key quantitative data for **GYKI-47261** and its closely related analog, GYKI-52466.

Table 1: In Vitro Potency of GYKI Compounds

Compound	Assay	Target	IC ₅₀	Reference
GYKI-47261	Electrophysiology	AMPA Receptor	2.5 μ M	[1]
GYKI-52466	Whole-cell voltage-clamp	AMPA-activated currents	11 μ M	[5]
GYKI-52466	Whole-cell voltage-clamp	Kainate-activated currents	7.5 μ M	[5]

Table 2: In Vivo Efficacy of GYKI Compounds in Seizure Models

Compound	Animal Model	Seizure Induction	Route	Effective Dose (ED ₅₀ or effective dose)	Reference
GYKI-47261	Mouse	Oxotremorine-induced tremor	p.o.	16.8 mg/kg (ED ₅₀)	[6]
GYKI-52466	Mouse	Kainic acid-induced status epilepticus	i.p.	50 mg/kg (effective dose)	[2] [3]
GYKI-52466	Mouse	Maximal Electroshock (MES)	i.p.	Protective at doses similar to those causing motor impairment	[7]

Application Notes

GYKI-47261 is a versatile tool for a variety of applications in neuroscience research:

- **Studying Synaptic Transmission:** By selectively blocking AMPA receptors, **GYKI-47261** can be used to isolate and study the contribution of other glutamate receptors (e.g., NMDA receptors, metabotropic glutamate receptors) to synaptic transmission and plasticity.
- **Investigating Neurological Disorders:** **GYKI-47261** can be used in in vitro and in vivo models of neurological disorders where AMPA receptor-mediated excitotoxicity is implicated, such as epilepsy, stroke, and traumatic brain injury. Its neuroprotective effects can be evaluated in these models.
- **Drug Discovery:** As a well-characterized AMPA receptor antagonist, **GYKI-47261** can serve as a reference compound in screening assays for novel modulators of AMPA receptors.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Currents

This protocol provides a general framework for recording AMPA receptor-mediated currents from cultured neurons or acute brain slices and assessing the inhibitory effect of **GYKI-47261**.

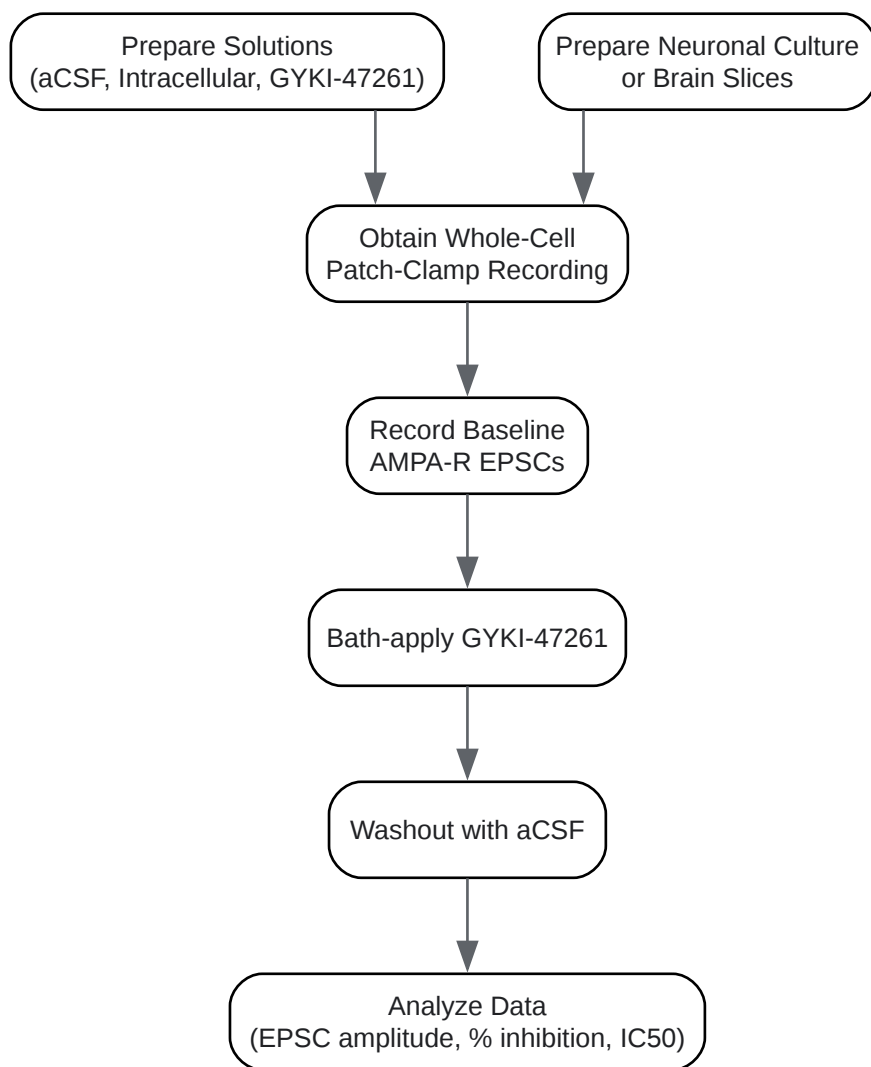
Materials:

- **GYKI-47261** dihydrochloride
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for patch pipettes

Procedure:

- Solution Preparation:
 - Prepare a 10 mM stock solution of **GYKI-47261** in DMSO. Store at -20°C.
 - On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations (e.g., 0.1, 1, 10, 100 μ M).
 - Prepare standard aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH_2PO_4 , 25 NaHCO_3 , 2 CaCl_2 , 1 MgCl_2 , and 25 glucose, bubbled with 95% O_2 /5% CO_2 .
 - Prepare an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

- Cell/Slice Preparation:
 - Prepare cultured neurons or acute brain slices (e.g., hippocampal slices) according to standard laboratory protocols.
 - Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
- Recording:
 - Obtain whole-cell patch-clamp recordings from the neuron of interest in voltage-clamp mode. Hold the membrane potential at -70 mV.
 - Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers or by local application of glutamate or AMPA.
 - Record baseline EPSCs for a stable period (e.g., 5-10 minutes).
 - Bath-apply **GYKI-47261** at the desired concentration and continue to record EPSCs.
 - After observing the effect of **GYKI-47261**, wash out the compound by perfusing with drug-free aCSF to assess reversibility.
- Data Analysis:
 - Measure the amplitude of the EPSCs before, during, and after the application of **GYKI-47261**.
 - Calculate the percentage of inhibition of the EPSC amplitude at each concentration of **GYKI-47261**.
 - Construct a dose-response curve and calculate the IC₅₀ value.



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Figure 2: Workflow for in vitro electrophysiological analysis of **GYKI-47261**.

Protocol 2: In Vivo Anticonvulsant Activity - Kainic Acid-Induced Seizure Model in Mice

This protocol is an example of how to assess the anticonvulsant effects of **GYKI-47261** in a chemically-induced seizure model in mice.

Materials:

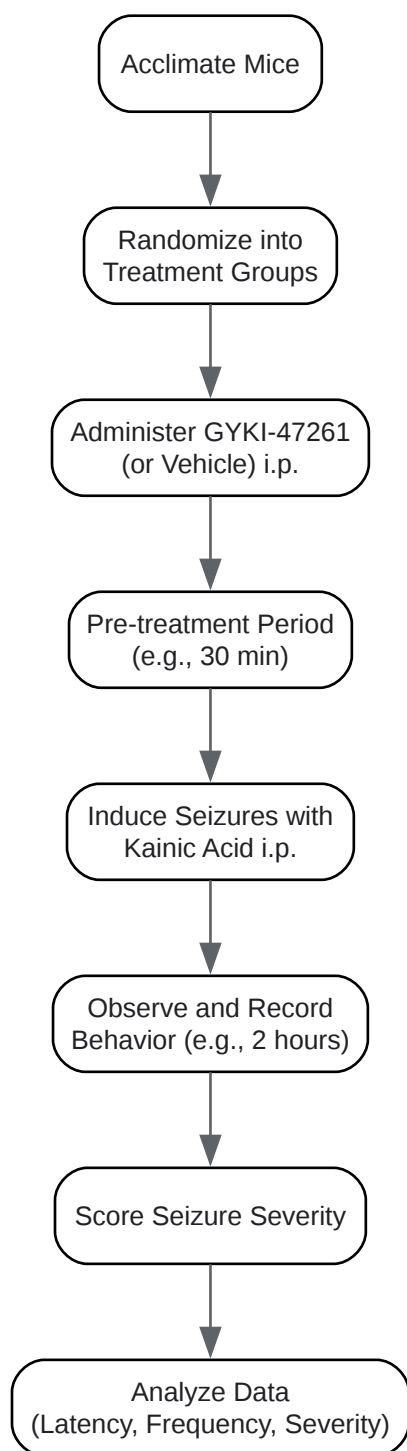
- **GYKI-47261** dihydrochloride
- Sterile saline (0.9% NaCl)

- Kainic acid
- Male C57BL/6 mice (8-10 weeks old)
- Observation chambers
- Video recording equipment

Procedure:

- Animal Preparation:
 - Acclimate mice to the housing facility for at least one week before the experiment.
 - On the day of the experiment, weigh the mice and randomly assign them to treatment groups (vehicle control, **GYKI-47261**).
- Drug Administration:
 - Dissolve **GYKI-47261** in sterile saline to the desired concentrations (e.g., 10, 20, 50 mg/kg).
 - Administer **GYKI-47261** or vehicle (saline) via intraperitoneal (i.p.) injection.
 - Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.
- Seizure Induction:
 - Dissolve kainic acid in sterile saline.
 - Administer kainic acid (e.g., 20-30 mg/kg, i.p.) to induce seizures.
- Behavioral Observation:
 - Immediately after kainic acid injection, place each mouse in an individual observation chamber.
 - Record the behavior of each mouse for at least 2 hours using a video camera.

- Score the seizure severity according to a standardized scale (e.g., a modified Racine scale).
- Data Analysis:
 - Determine the latency to the first seizure, the frequency and duration of seizures, and the maximum seizure score for each mouse.
 - Compare the seizure parameters between the vehicle-treated and **GYKI-47261**-treated groups.
 - Perform statistical analysis to determine the significance of the anticonvulsant effect.

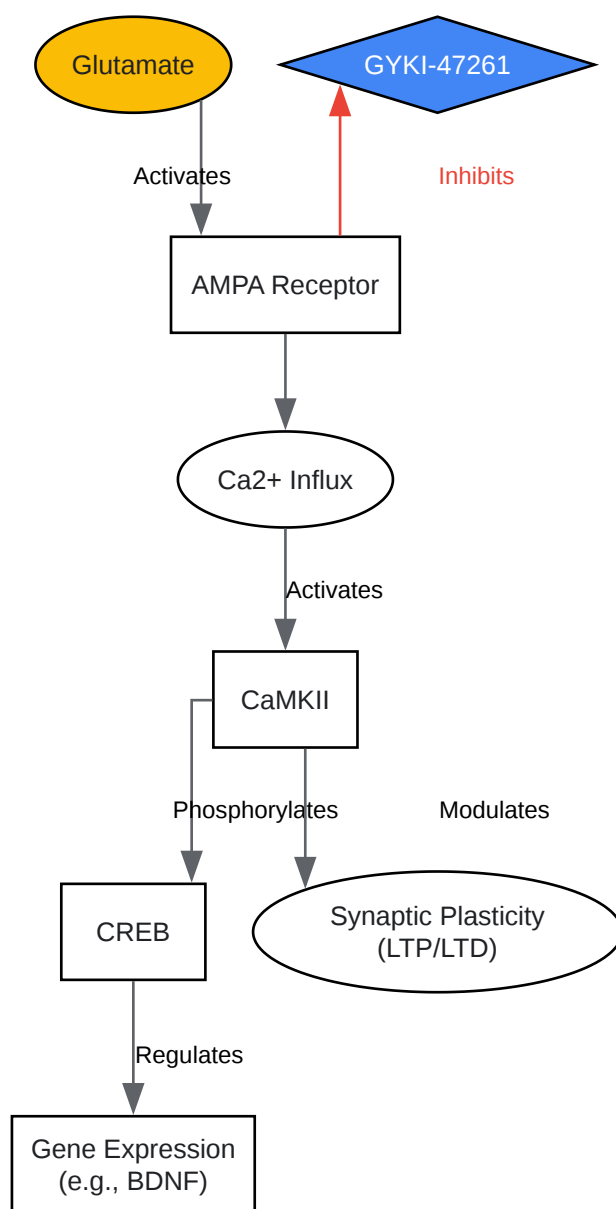


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Figure 3: Experimental workflow for assessing the in vivo anticonvulsant activity of **GYKI-47261**.

Signaling Pathways

GYKI-47261, by blocking AMPA receptors, can modulate downstream signaling pathways that are activated by calcium influx through these channels (in the case of calcium-permeable AMPA receptors) or by other signaling mechanisms coupled to the receptor.



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Figure 4: Simplified AMPA receptor signaling pathway and the inhibitory action of **GYKI-47261**.

Conclusion

GYKI-47261 is a powerful and selective tool for the investigation of AMPA receptor function in health and disease. Its non-competitive mechanism of action provides a robust and reliable method for inhibiting AMPA receptor-mediated signaling. The protocols and data provided in these application notes are intended to serve as a starting point for researchers to design and execute experiments aimed at elucidating the complex roles of AMPA receptors in the nervous system. As with any pharmacological tool, careful dose-response studies and appropriate controls are essential for the accurate interpretation of experimental results.

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